molecular formula C14H15NO2 B5787173 N-(2-ethylphenyl)-5-methyl-2-furamide CAS No. 544679-85-8

N-(2-ethylphenyl)-5-methyl-2-furamide

Cat. No. B5787173
CAS RN: 544679-85-8
M. Wt: 229.27 g/mol
InChI Key: JTZJEXLBMAGPSX-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-5-methyl-2-furamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “N-(2-ethylphenyl)-5-methyl-2-furamide” is not provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-ethylphenyl)-5-methyl-2-furamide” are not specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “N-(2-ethylphenyl)-5-methyl-2-furamide” are not provided in the sources I found .

Scientific Research Applications

Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters

Esters are essential functional groups in organic chemistry, found in numerous valuable molecules. Traditionally, esters are synthesized through acid-catalyzed esterification reactions or transesterification processes, which often involve harsh conditions and excess reactants. However, visible light-mediated photoreactions offer a sustainable and accessible alternative.

Researchers have proposed a transition metal-based and organic-based photocatalyst-free synthesis of esters from alcohols induced by visible light. This methodology can be carried out using sunlight or artificial visible light sources. Notably, phenols, which are weak nucleophiles, have successfully reacted to yield esters such as 2-ethylphenyl benzoate .

Biological Response Modifiers for Breast Cancer Therapy

Compounds similar to N-(2-ethylphenyl)-5-methylfuran-2-carboxamide have been explored for their estrogenic and antiestrogenic properties. These properties indicate their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “N-(2-ethylphenyl)-5-methyl-2-furamide” is not provided in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its use or exposure. Unfortunately, the specific safety and hazards for “N-(2-ethylphenyl)-5-methyl-2-furamide” are not provided in the sources I found .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, the specific future directions for “N-(2-ethylphenyl)-5-methyl-2-furamide” are not provided in the sources I found .

properties

IUPAC Name

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-12(11)15-14(16)13-9-8-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZJEXLBMAGPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252044
Record name N-(2-Ethylphenyl)-5-methyl-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide

CAS RN

544679-85-8
Record name N-(2-Ethylphenyl)-5-methyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544679-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylphenyl)-5-methyl-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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